

Probimane: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Probimane, also known as AT-2153, is a synthetic bisdioxopiperazine derivative that has demonstrated significant potential as an anticancer agent.[1] Belonging to a class of compounds known for their anti-proliferative and antimetastatic properties, **Probimane** exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent initiation of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of **Probimane**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Probimane is chemically designated as 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione). Its structure is characterized by a central propane-1,2-diyl linker connecting two piperazine-2,6-dione rings, each of which is substituted with a morpholinomethyl group.

Table 1: Chemical and Physical Properties of **Probimane**



| Property | Value | Source |
|-------------------|--|---------------------------------|
| IUPAC Name | 4,4'-(propane-1,2-diyl)bis(1- (morpholinomethyl)piperazine- 2,6-dione) | Sigma-Aldrich |
| Synonyms | AT-2153, MM-159 | MedChemExpress, TargetMol |
| CAS Number | 108093-90-9 | MedChemExpress, DC Chemicals |
| Molecular Formula | C21H34N6O6 | MedChemExpress, TargetMol |
| Molecular Weight | 466.53 g/mol | MedChemExpress |
| Appearance | White solid | TargetMol |
| Solubility | Soluble in DMSO (4.67 mg/mL, 10 mM) | TargetMol |
| Melting Point | Not explicitly reported. As a solid, a melting point is expected. | - |
| Boiling Point | Not reported. Likely to decompose at high temperatures. | - |
| рКа | Not reported. The presence of multiple nitrogen atoms suggests it can act as a base. | - |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |

Experimental Protocols Determination of Physicochemical Properties (General Protocols)

While specific experimental data for the melting point, boiling point, and pKa of **Probimane** are not readily available in the public domain, the following are general, standard laboratory



protocols for their determination.

3.1.1. Melting Point Determination (Capillary Method)

A small, powdered sample of the solid compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The apparatus is heated slowly, and the temperature range over which the solid melts is observed and recorded. A sharp melting range is indicative of a pure compound.[2][3][4]

3.1.2. pKa Determination (Potentiometric Titration)

A solution of the compound in a suitable solvent (e.g., a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.[5][6][7][8]

Synthesis of Probimane (General Approach)

A detailed, step-by-step synthesis protocol for **Probimane** is not publicly available. However, based on the synthesis of related bisdioxopiperazine compounds, a plausible synthetic route would involve the following key steps:

- Synthesis of the bis(dioxopiperazine) core: This would likely involve the condensation of a suitable diamine with a derivative of iminodiacetic acid. For **Probimane**, the starting diamine would be 1,2-diaminopropane.
- N-alkylation with morpholinomethyl groups: The resulting bis(dioxopiperazine) core would then be reacted with a morpholinomethylating agent, such as morpholinomethyl chloride, to introduce the morpholinomethyl substituents onto the piperazine rings.

Biological Activity and Mechanism of Action

Probimane exhibits its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis.[1]

G2/M Phase Cell Cycle Arrest

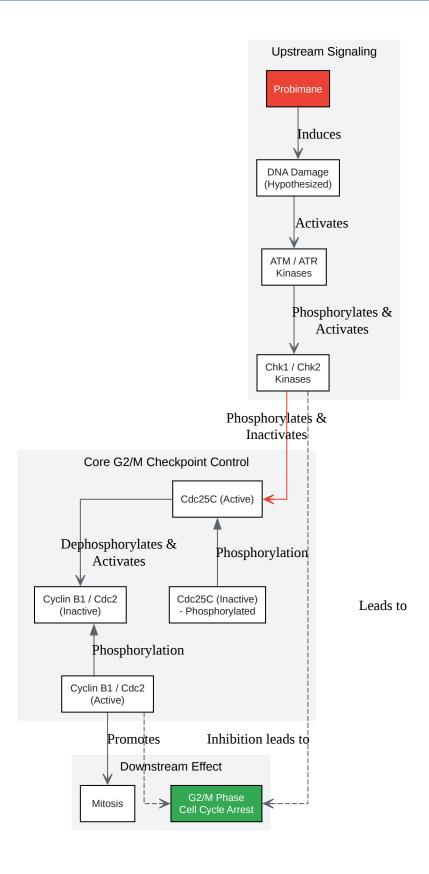






The transition from the G2 to the M phase of the cell cycle is a tightly regulated process controlled by the activity of the Cyclin B1/Cdc2 (also known as CDK1) complex. **Probimane** is understood to induce G2/M arrest by disrupting the activation of this complex. The proposed signaling pathway is as follows:





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Probimane-induced G2/M cell cycle arrest pathway.





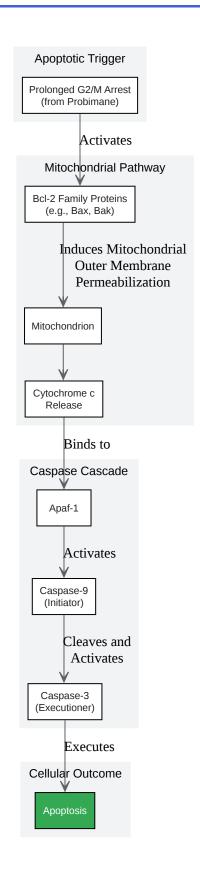


Probimane is hypothesized to induce a DNA damage response, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[9][10][11][12] [13] These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2. [9][14][15][16][17] Activated Chk1/Chk2 then phosphorylates and inactivates the phosphatase Cdc25C.[18][19][20][21][22] In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdc2 complex. By inhibiting Cdc25C, **Probimane** prevents the activation of the Cyclin B1/Cdc2 complex, leading to a halt in the cell cycle at the G2/M transition.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase can trigger programmed cell death, or apoptosis. While the specific apoptotic signaling cascade initiated by **Probimane** has not been fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway, which is a common consequence of chemotherapy-induced cell cycle arrest.





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Probimane-induced apoptotic signaling pathway.



The prolonged arrest in the G2/M phase is thought to activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[23][24] These proteins then induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.[25] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[25][26] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[23][25][26]

Conclusion

Probimane is a promising anticancer agent that exerts its cytotoxic effects through the induction of G2/M phase cell cycle arrest and apoptosis. Its unique chemical structure and potent biological activity make it a subject of significant interest for further research and development in oncology. A more detailed elucidation of its molecular targets and signaling pathways, along with the determination of its complete physicochemical profile, will be crucial for its potential clinical translation.

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